2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol
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Overview
Description
2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol is an organic compound with the molecular formula C7H11NO2. It is a versatile small molecule scaffold used in various chemical and biological applications. The compound features a furan ring substituted with a methyl group and an aminoethanol side chain, making it an interesting subject for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol typically involves the reaction of 5-methylfurfural with an appropriate amine under controlled conditions. One common method is the reductive amination of 5-methylfurfural using ammonia or a primary amine in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize yield and purity. The process involves the same basic chemistry as laboratory synthesis but is scaled up and automated to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the amino group to a hydroxyl group or other functional groups.
Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: 5-Methylfuran-2-carboxylic acid.
Reduction: 2-(5-Methylfuran-2-yl)ethanol.
Substitution: Various substituted amino derivatives.
Scientific Research Applications
2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(2-furyl)ethanol: Similar structure but lacks the methyl group on the furan ring.
2-Amino-1-(5-methylthiophen-2-yl)ethan-1-ol: Contains a thiophene ring instead of a furan ring.
2-Amino-1-(5-methylpyridin-2-yl)ethan-1-ol: Features a pyridine ring instead of a furan ring.
Uniqueness
2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol is unique due to the presence of the methyl-substituted furan ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug discovery and development .
Properties
IUPAC Name |
2-amino-1-(5-methylfuran-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5-2-3-7(10-5)6(9)4-8/h2-3,6,9H,4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUYNTQIAKVVPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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